molecular formula C14H26N2O3 B2552029 Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2416243-46-2

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2552029
CAS No.: 2416243-46-2
M. Wt: 270.373
InChI Key: GROPMVKRJSPXHA-UHFFFAOYSA-N
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Description

Tert-butyl 1-amino-3-methoxy-7-azaspiro[35]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C14H26N2O3 It is characterized by its spirocyclic structure, which includes a tert-butyl ester, an amino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-methylenepiperidine-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of both an amino and a methoxy group, which confer distinct chemical properties and reactivity. These functional groups make it versatile for various chemical transformations and applications in research.

Properties

IUPAC Name

tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10(15)9-11(14)18-4/h10-11H,5-9,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROPMVKRJSPXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CC2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-46-2
Record name tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate
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